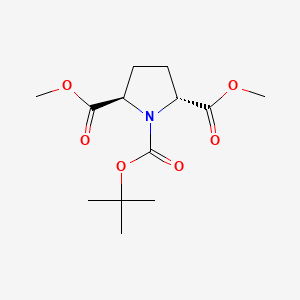
O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate is a chemical compound with a complex structure. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of three carboxylate groups and tert-butyl and dimethyl ester functionalities, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of pyrrolidine-1,2,5-tricarboxylic acid with tert-butyl alcohol and methanol in the presence of acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug candidate or a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
O1-tert-butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate: A stereoisomer with similar chemical properties but different spatial arrangement.
1,2,5-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2,5-dimethyl ester: Another derivative with similar functional groups.
Uniqueness
O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate is unique due to its specific trans configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its cis counterpart .
Properties
Molecular Formula |
C13H21NO6 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O,5-O-dimethyl (2R,5R)-pyrrolidine-1,2,5-tricarboxylate |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |
InChI Key |
IBFGGAQUXJGPAC-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















